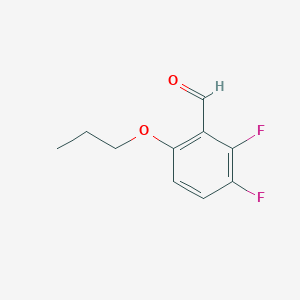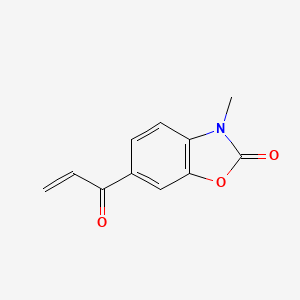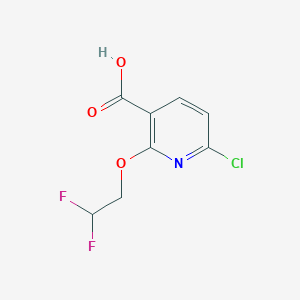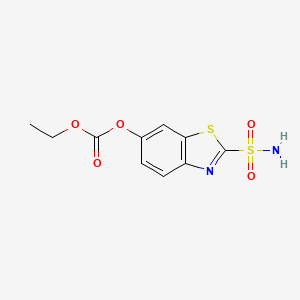
Ethyl 4-((2-(dimethylamino)ethyl)amino)benzoate
概要
説明
Ethyl 4-((2-(dimethylamino)ethyl)amino)benzoate is an organic compound that is primarily used as a photoinitiator in various applications. It is a derivative of 4-aminobenzoate and is known for its strong estrogenic activity. This compound finds significant use in ultraviolet filters in sunscreens, UV-curing coatings, and inks .
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 4-((2-(dimethylamino)ethyl)amino)benzoate can be synthesized through the reaction of 4-aminobenzoic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but with optimized parameters for scalability. The process includes purification steps such as recrystallization or chromatography to achieve the desired product quality .
化学反応の分析
Types of Reactions
Ethyl 4-((2-(dimethylamino)ethyl)amino)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include quinones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Ethyl 4-((2-(dimethylamino)ethyl)amino)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a photoinitiator in the polymerization of unsaturated prepolymers.
Biology: Employed in cell encapsulation applications due to its photoinitiating properties.
Medicine: Acts as an active pharmaceutical ingredient intermediate.
Industry: Utilized in UV-curing coatings and inks
作用機序
The mechanism of action of Ethyl 4-((2-(dimethylamino)ethyl)amino)benzoate involves its role as a photoinitiator. Upon exposure to UV light, it undergoes a photochemical reaction that generates free radicals. These free radicals initiate the polymerization process in UV-curing applications. The compound’s strong estrogenic activity is attributed to its ability to interact with estrogen receptors, influencing various biological pathways .
類似化合物との比較
Similar Compounds
Ethyl 4-dimethylaminobenzoate: Shares similar photoinitiating properties but differs in its molecular structure.
2-(Dimethylamino)ethyl 4-aminobenzoate: Used in the synthesis of acridine-triazenes, which have promising DNA-binding properties
Uniqueness
Ethyl 4-((2-(dimethylamino)ethyl)amino)benzoate is unique due to its dual functionality as a photoinitiator and its strong estrogenic activity. This combination of properties makes it particularly valuable in applications requiring both photochemical reactivity and biological activity .
特性
分子式 |
C13H20N2O2 |
|---|---|
分子量 |
236.31 g/mol |
IUPAC名 |
ethyl 4-[2-(dimethylamino)ethylamino]benzoate |
InChI |
InChI=1S/C13H20N2O2/c1-4-17-13(16)11-5-7-12(8-6-11)14-9-10-15(2)3/h5-8,14H,4,9-10H2,1-3H3 |
InChIキー |
MGDUFQVAXRHOEL-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC=C(C=C1)NCCN(C)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![benzyl 4-[4-[3-(4-acetylpiperazin-1-yl)propoxy]phenyl]-5,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B8365763.png)




![2-methyl-4-oxo-5,6-dihydro-4H-cyclopenta[b]thiophene-6-carboxylic acid](/img/structure/B8365814.png)

![4-[5-(1-Methyl-2-pyrrolidinyl)-3-pyridinyl]phenol](/img/structure/B8365818.png)


![4-[4-(Phenylsulfanyl)phenyl]butanoic acid](/img/structure/B8365851.png)



